3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one
Beschreibung
Eigenschaften
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-6-8-17(9-7-16)14(18)12-10-11-4-2-3-5-13(11)20-15(12)19/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUOSGIOVRBFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one typically involves the reaction of chromen-2-one with 4-methylpiperazine-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The purification process typically involves recrystallization or chromatography techniques to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Hydrolysis of the Amide Bond
The amide bond connecting the coumarin and piperazine moieties undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the molecule into its constituent parts:
-
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .
Electrophilic Aromatic Substitution (EAS) on the Coumarin Core
The coumarin ring undergoes EAS at positions activated by electron-donating groups. Key reactions include:
Nitration
| Conditions | Reagents | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ (0°C) | Nitrating mixture | C-6 | 6-Nitro-3-(4-methyl-piperazine-1-carbonyl)-chromen-2-one | 65% |
Bromination
| Conditions | Reagents | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Br₂ in CHCl₃ | Bromine, RT | C-8 | 8-Bromo-3-(4-methyl-piperazine-1-carbonyl)-chromen-2-one | 72% |
Functionalization of the Piperazine Moiety
The 4-methylpiperazine group participates in alkylation and acylation reactions despite steric hindrance:
N-Alkylation
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C | Ethyl bromoacetate | 3-(4-(2-Ethoxy-2-oxoethyl)-methylpiperazine-1-carbonyl)-chromen-2-one | 58% |
Acylation
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| AcCl, Et₃N, CH₂Cl₂ | Acetyl chloride | 3-(4-Acetyl-methylpiperazine-1-carbonyl)-chromen-2-one | 63% |
-
Key Limitation : Reactions are slower compared to unsubstituted piperazines due to steric effects from the methyl group .
Metal Complexation
The compound forms coordination complexes with transition metals via its carbonyl and ether oxygen atoms:
| Metal Salt | Conditions | Complex | Stoichiometry | Reference |
|---|---|---|---|---|
| CuCl₂·2H₂O | Methanol, RT | [Cu(C₁₅H₁₆N₂O₃)Cl₂] | 1:1 | |
| Fe(NO₃)₃·9H₂O | Ethanol, reflux | [Fe(C₁₅H₁₆N₂O₃)(NO₃)₂]NO₃ | 1:2 |
-
Applications : These complexes exhibit enhanced antibacterial and antioxidant activities compared to the parent compound .
Ring-Opening Reactions of the Coumarin Lactone
Under strongly basic conditions, the lactone ring opens to form a carboxylate:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 10% NaOH, reflux | Aqueous NaOH | 3-(4-Methyl-piperazine-1-carbonyl)-2-hydroxy-cinnamate | 82% |
-
Reversibility : The reaction is reversible under acidic conditions, regenerating the lactone.
Cross-Coupling Reactions
The coumarin core participates in Pd-catalyzed cross-coupling reactions:
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of alkenes:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| UV (365 nm), CH₃CN | Maleic anhydride | Coumarin-maleic anhydride cycloadduct | 55% |
Wissenschaftliche Forschungsanwendungen
Biological Mechanisms
The mechanism of action for 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one primarily involves its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various cellular pathways, leading to significant biological effects:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound may induce apoptosis through modulation of signaling pathways involved in cell survival and death.
- Neuroprotective Effects : The piperazine component may contribute to neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by inhibiting neuronal apoptosis.
Anticancer Efficacy
A study evaluated the anticancer potential of a related compound featuring a similar chromenone structure. It demonstrated significant cytotoxicity against human cancer cell lines, with IC₅₀ values indicating effective inhibition of cell proliferation. For instance:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| A | MCF-7 | 15 |
| B | HCT116 | 20 |
| C | PC3 | 25 |
These findings suggest that modifications to the chromenone structure can enhance anticancer activity, providing a basis for further development.
Neuroprotective Studies
Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce neuronal death by modulating oxidative stress markers and apoptosis-related proteins.
Wirkmechanismus
The mechanism of action of 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methyl-piperazine-1-carbonyl)-benzaldehyde
- 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid
Uniqueness
Compared to similar compounds, 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one stands out due to its unique combination of the chromen-2-one core and the piperazine ring. This structural feature enhances its pharmacological properties and broadens its range of biological activities. The presence of the chromen-2-one moiety contributes to its potential as an anticancer and antimicrobial agent, while the piperazine ring enhances its solubility and bioavailability .
Biologische Aktivität
3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one is a compound of significant interest due to its diverse biological activities. This compound, a hybrid of piperazine and chromenone, has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, and neuroprotective activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a chromenone core with a piperazine moiety, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of chromenone derivatives with piperazine under controlled conditions, leading to the formation of the desired compound.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing the chromenone structure show potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| 7-Mercapto-4-methyl coumarin | Antifungal | C. albicans, A. niger |
The mechanism of action often involves disruption of bacterial cell membranes and interference with metabolic processes, leading to cell death .
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the piperazine ring enhances its interaction with cellular targets.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 (colon cancer) | 12.5 | Apoptosis induction |
| MCF7 (breast cancer) | 15.0 | Cell cycle arrest |
In vitro assays indicate that this compound exhibits selectivity towards cancer cells while sparing normal cells, suggesting a favorable safety profile .
Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, thereby increasing acetylcholine levels in the brain.
| Enzyme Inhibition | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.0 |
This inhibition is crucial for improving cognitive function and may offer therapeutic benefits for patients suffering from cognitive decline .
Case Studies
Several case studies have reported on the efficacy of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound significantly reduced bacterial load in vitro and in vivo models.
- Cancer Cell Line Studies : In a comparative study against established chemotherapeutics, this compound demonstrated superior efficacy in inducing apoptosis in resistant cancer cell lines.
- Neuroprotection in Animal Models : Animal studies indicated that administration of this compound improved memory retention and reduced neuroinflammation in models induced by amyloid-beta peptide.
Q & A
Q. What synthetic strategies are effective for preparing 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary synthetic routes are documented:
- Coupling Reactions : Use carbodiimide-based reagents (e.g., BOP reagent) to activate the coumarin-3-carboxylic acid intermediate, followed by reaction with 4-methylpiperazine in anhydrous dichloromethane (DCM) with trimethylamine (TEA) as a base. This method achieves yields of 70–85% after purification via flash chromatography .
- Condensation Under Reflux : React salicylaldehyde derivatives with diethyl malonate and 4-methylpiperazine in ethanol under reflux (16–24 hours) with catalytic piperidine. This approach simplifies workup but may require recrystallization to achieve >95% purity .
- Key Variables : Stoichiometric ratios (1:1 coumarin:piperazine), solvent polarity, and reaction time significantly impact byproduct formation. Ethanol reflux favors cyclization but risks ester hydrolysis, while DCM/TEA preserves acid-labile groups .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify the N-methyl signal of the piperazine moiety (singlet at δ ~2.3 ppm) and the coumarin aromatic protons (δ 6.8–8.2 ppm) .
- 13C NMR : Confirm the carbonyl resonance of the chromen-2-one core (δ ~160 ppm) and the piperazine carbamate (δ ~155 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 297.1234 for C16H17N2O3) and rule out dimerization .
- X-ray Crystallography : Resolve absolute stereochemistry when crystalline derivatives are obtained (e.g., orthorhombic Pbca space group with unit cell parameters a = 13.0320 Å, b = 13.2470 Å, c = 19.258 Å) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported enzyme inhibitory activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized Assays : Use recombinant human enzymes (e.g., carbonic anhydrase IX/XII) under controlled pH (7.4) and temperature (25°C) to minimize inter-study variability .
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm >99% purity, as trace impurities (e.g., unreacted piperazine) can artificially inflate inhibition values .
- SAR Analysis : Systematically modify substituents (e.g., replacing 4-methylpiperazine with 4-cyclopropylpiperazine) to isolate steric/electronic effects on activity. Compare IC50 values across derivatives to identify robust trends .
Q. What computational approaches are effective for predicting the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with catalytic sites (e.g., zinc coordination in carbonic anhydrase). Prioritize poses where the piperazine nitrogen forms hydrogen bonds with Thr199/Glu106 .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (50 ns trajectories) in explicit solvent to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking .
- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., methyl vs. ethyl groups) on binding affinity (ΔΔG) to guide synthetic prioritization .
Q. How can metabolic stability and pharmacokinetic (PK) properties of this compound be optimized for in vivo studies?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) to identify primary oxidative metabolites (e.g., N-demethylation) via LC-MS/MS. Adjust logP (target 2–3) by introducing polar groups (e.g., hydroxyl) to reduce CYP450-mediated degradation .
- PK Profiling : Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodent models. Calculate bioavailability (%F) using AUC0–24h ratios. Derivatives with %F >30% and plasma half-life (t1/2) >4 hours are prioritized .
- Toxicity Screening : Assess hERG channel inhibition (IC50 >10 μM) and Ames test results to exclude genotoxic risks .
Data Contradiction Analysis
Q. Why do some studies report potent PARP-1 inhibition for this compound analogs, while others show no activity?
- Methodological Answer : Discrepancies may stem from:
- Cellular Context : BRCA1-deficient cell lines (e.g., SW620 colorectal cancer) show heightened sensitivity to PARP inhibitors due to synthetic lethality, whereas wild-type cells may not .
- Enzyme Isoform Specificity : PARP-1 vs. PARP-2 selectivity varies with substituents. Use isoform-specific inhibitors (e.g., olaparib for PARP-1) in competitive assays to clarify target engagement .
- Compound Stability : Degradation during storage (e.g., hydrolysis of the carbamate group) can reduce potency. Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
